molecular formula C10H14N2O3 B1364288 2-(4-Methoxyphenoxy)propanohydrazide CAS No. 213412-32-9

2-(4-Methoxyphenoxy)propanohydrazide

Cat. No.: B1364288
CAS No.: 213412-32-9
M. Wt: 210.23 g/mol
InChI Key: HKQMXFGVOKBZSS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)propanohydrazide is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol It is characterized by the presence of a methoxyphenoxy group attached to a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)propanohydrazide typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound .

  • Step 1: Formation of 2-(4-Methoxyphenoxy)propanol

      Reactants: 4-methoxyphenol, epichlorohydrin

      Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide at elevated temperatures.

      Product: 2-(4-Methoxyphenoxy)propanol

  • Step 2: Formation of this compound

      Reactants: 2-(4-Methoxyphenoxy)propanol, hydrazine hydrate

      Conditions: The reaction is conducted under reflux conditions in an appropriate solvent such as ethanol.

      Product: this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)propanohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxypropanohydrazides.

Scientific Research Applications

2-(4-Methoxyphenoxy)propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic acid
  • 3-(4-Methoxyphenyl)propanohydrazide
  • 4-Methoxyphenylhydrazine

Uniqueness

2-(4-Methoxyphenoxy)propanohydrazide is unique due to its specific chemical structure, which combines a methoxyphenoxy group with a propanohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-8(14-2)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMXFGVOKBZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390839
Record name 2-(4-methoxyphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213412-32-9
Record name 2-(4-methoxyphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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